Drofenine hydrochloride (CAS 3146-19-8) is a synthetic anticholinergic and antispasmodic agent, structurally defined as the hydrochloride salt of 2-(diethylamino)ethyl α-phenylcyclohexaneacetate . As a structural analog of adiphenine—where one phenyl ring is replaced by a cyclohexyl group—drofenine exhibits a dual mechanism of action, functioning both as a competitive muscarinic receptor antagonist and a direct smooth muscle relaxant [1]. In procurement and material selection, the hydrochloride salt form is prioritized over the free base for its high aqueous solubility (≥ 33.3 mg/mL) and crystalline stability (melting point 145-147 °C) . These baseline properties make it a highly reproducible reference standard for in vitro pharmacological screening, gastrointestinal motility assays, and emerging neuropharmacological research targeting butyrylcholinesterase (BChE) and specific ion channels [1].
Substituting drofenine hydrochloride with closely related in-class alternatives like adiphenine or dicyclomine frequently compromises assay validity and target specificity [1]. While adiphenine shares a similar ester backbone, its primary off-target affinity shifts toward nicotinic acetylcholine receptors (nAChRs) rather than BChE [1]. Conversely, dicyclomine is a highly selective muscarinic antagonist that lacks drofenine's specific dual-action profile, including its characterized inhibitory activity against BChE and Kv2.1 channels [2]. Furthermore, attempting to use the drofenine free base instead of the hydrochloride salt introduces severe solubility bottlenecks in aqueous media, necessitating organic co-solvents that can cause artifacts in sensitive cell-based assays [3]. Therefore, exact procurement of drofenine hydrochloride is required to ensure aqueous processability and accurately replicate its polypharmacological profile.
Drofenine hydrochloride demonstrates superior aqueous processability compared to its free base, achieving an aqueous solubility of ≥ 33.3 mg/mL (94.09 mM) [1]. It maintains a stable crystalline structure with a defined melting point of 145-147 °C, ensuring consistent solid-state handling .
| Evidence Dimension | Aqueous solubility and thermal stability |
| Target Compound Data | ≥ 33.3 mg/mL aqueous solubility; Melting point 145-147 °C |
| Comparator Or Baseline | Drofenine free base (poorly soluble in water) |
| Quantified Difference | Provides high molarity aqueous solutions without requiring harsh organic co-solvents |
| Conditions | Ambient aqueous dissolution |
Ensures rapid, solvent-free dissolution for high-throughput screening and guarantees batch-to-batch consistency in formulation.
Drofenine hydrochloride provides a quantified, balanced polypharmacological profile, acting as both a high-affinity muscarinic receptor antagonist (pA2 = 8.15) and a competitive inhibitor of butyrylcholinesterase (BChE, Ki = 3 µM) [1]. This contrasts sharply with dicyclomine, which is highly selective for M1/M2 receptors (Ki = 5.1 nM) but lacks BChE activity, and adiphenine, which primarily inhibits nAChRs (IC50 = 1.8-6.3 µM) [2].
| Evidence Dimension | Target binding affinity (pA2 and Ki) |
| Target Compound Data | Muscarinic pA2 = 8.15; BChE Ki = 3 µM |
| Comparator Or Baseline | Dicyclomine (selective M1/M2 antagonist) and Adiphenine (nAChR inhibitor) |
| Quantified Difference | Provides a dual-inhibition profile (mAChR + BChE) absent in highly selective single-target baselines |
| Conditions | In vitro enzymatic and receptor binding assays |
Makes drofenine the optimal reference material for researchers developing polypharmacological models for smooth muscle relaxation and neurodegenerative diseases.
Beyond classical antispasmodic targets, drofenine hydrochloride has been identified as a specific inhibitor of the Kv2.1 potassium channel and a modulator of TRPV3 [1]. In in vitro models of diabetic peripheral neuropathy, drofenine specifically blocks Kv2.1, leading to the promotion of neurite outgrowth in dorsal root ganglion (DRG) neurons—a mechanism not shared by standard gastrointestinal antispasmodics [2].
| Evidence Dimension | Ion channel inhibition and neurite outgrowth |
| Target Compound Data | Inhibits Kv2.1 and promotes DRG neurite outgrowth |
| Comparator Or Baseline | Standard muscarinic antispasmodics (e.g., dicyclomine) |
| Quantified Difference | Targeted Kv2.1/TRPV3 modulation that is absent in classical gastrointestinal baselines |
| Conditions | In vitro dorsal root ganglion (DRG) neuron assays and channel-overexpressing cells |
Expands the compound's procurement value beyond traditional antispasmodic research into specialized pain and diabetic neuropathy drug discovery workflows.
Due to its quantified affinity for both muscarinic receptors (pA2 = 8.15) and BChE (Ki = 3 µM), drofenine hydrochloride is the preferred reference standard for evaluating novel polypharmacological antispasmodics [1]. It is utilized in smooth muscle contractility assays where differentiating between neurogenic (cholinergic) and myogenic relaxation mechanisms is required.
Leveraging its specific off-target inhibition of Kv2.1 and modulation of TRPV3 channels, this compound is procured for neuropharmacological screening [2]. It serves as a validated tool compound in dorsal root ganglion (DRG) neurite outgrowth assays, specifically for modeling and identifying treatments for diabetic peripheral neuropathy [3].
Because of its stable crystalline structure (melting point 145-147 °C) and high aqueous solubility (≥ 33.3 mg/mL), drofenine hydrochloride is used as a benchmark active pharmaceutical ingredient (API) in pre-formulation studies [4]. It is ideal for testing novel drug delivery systems where aqueous processability without organic co-solvents is critical.